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Compound of Interest

Compound Name: Biotin-PEG4-Azide

Cat. No.: B1379894

An In-Depth Technical Guide to Biotin-PEG4-Azide: Structure, Properties, and Applications

Introduction

Biotin-PEG4-Azide is a heterobifunctional linker molecule integral to modern bioconjugation,
chemical biology, and drug development.[1][2][3] It ingeniously combines three key functional
moieties: a high-affinity biotin group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a
bioorthogonal azide group. This unique architecture makes it an indispensable tool for the
precise and efficient labeling, purification, and functionalization of biomolecules through "click
chemistry”.[3][4] This guide provides a comprehensive overview of its structure, properties, and
key experimental protocols for its application.

Chemical Structure and Properties

The structure of Biotin-PEG4-Azide is composed of three distinct components that each
contribute to its overall functionality:

 Biotin (Vitamin H): A small vitamin renowned for its exceptionally strong and specific non-
covalent interaction with avidin and streptavidin proteins. This bond is one of the strongest
non-covalent interactions known in biology, making biotin an ideal tag for affinity-based
purification and detection.

o PEG4 (Tetraethylene Glycol) Spacer: This flexible, hydrophilic linker serves multiple
purposes. It significantly increases the aqueous solubility of the molecule and any conjugate
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it forms. The length of the PEG4 spacer provides steric separation between the biotin tag
and the conjugated biomolecule, minimizing interference and ensuring efficient binding to
streptavidin. Furthermore, PEGylation is known to reduce non-specific binding.

e Azide (—Ns) Group: This functional group is the key to the molecule’s utility in click chemistry.
The azide is highly reactive with alkyne-containing molecules in the presence of a copper(l)
catalyst (CUAAC) or with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction
(SPAACQC). Its bioorthogonal nature means it is largely inert to biological functional groups,
allowing for highly specific labeling in complex environments like cell lysates or even living

cells.
Chemical Structure of Biotin-PEG4-Azide
Biotin Moiety PEG4 Spacer Azide Group
Biotin -Linker L CHCH20).- “Linker- L N

Click to download full resolution via product page
Caption: Functional components of Biotin-PEG4-Azide.

Quantitative Data

The key physical and chemical properties of Biotin-PEG4-Azide are summarized in the table
below.
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Property Value Reference(s)
CAS Number 1309649-57-7
Molecular Formula C20H36N606S
Molecular Weight 488.6 g/mol
Appearance White to light yellow
solid/powder/crystal
Purity > 95% (HPLC)
Melting Point 102 - 106 °C
Solubility Soluble in DMSO, DMF

-20 °C, stored in the dark,

Storage Conditions )
desiccated

Shelf Life 12 months (unopened)

Applications in Research and Development
Biotin-PEG4-Azide is a versatile tool used in a wide array of applications:
e Biomolecule Labeling: It enables the site-specific attachment of a biotin tag to proteins,

nucleic acids, peptides, and other biomolecules that have been modified to contain an alkyne
or strained cyclooctyne group.

« Affinity Purification: Once biotinylated, target molecules can be easily isolated from complex
mixtures like cell lysates using streptavidin- or avidin-conjugated beads.

» Detection and Imaging: Biotinylated molecules can be detected in assays such as Western
blotting, ELISA, and flow cytometry using enzyme- or fluorophore-conjugated streptavidin.

e Drug Delivery: It is used in the construction of targeted drug delivery systems and for the
synthesis of Proteolysis Targeting Chimeras (PROTACS).

» Surface Immobilization: Biomolecules can be biotinylated and then immobilized on
streptavidin-coated surfaces for use in biosensors and microarrays.
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Experimental Protocols

The following sections provide detailed methodologies for the most common applications of
Biotin-PEG4-Azide.

Protocol 1: Protein Biotinylation via Copper-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

This protocol describes the labeling of a protein containing a terminal alkyne group.

Materials:

Alkyne-modified protein (1-5 mg/mL in a compatible buffer, e.g., PBS, pH 7.4)

» Biotin-PEG4-Azide

e Anhydrous DMSO

e Click Chemistry Reagent Stocks:

o Copper(ll) Sulfate (CuSOa4): 50 mM in deionized water

o Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in deionized water (prepare fresh)

o Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA: 1.7 mM in 1:4 DMSO:t-butanol, or 100
mM in aqueous buffer, respectively

e Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
e Prepare Reagent Stocks:

o Dissolve Biotin-PEG4-Azide in anhydrous DMSO to create a 10 mM stock solution. For a
5 mg vial, add 1023 pL of DMSO.

o Prepare fresh 50 mM TCEP solution.
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Reaction Setup:

o In a microcentrifuge tube, combine the alkyne-modified protein solution with Biotin-PEG4-
Azide stock solution to achieve a final concentration of 25 uM of the azide tag. A 10-20
fold molar excess of the azide reagent over the protein is a common starting point.

o Prepare a click reagent cocktail by mixing the reagents in the following order, vortexing
briefly after each addition: TBTA/THPTA ligand, CuSOas, and TCEP. Final concentrations in
the reaction should be approximately 1 mM CuSOa4, 1 mM TCEP, and 100 uM
TBTA/THPTA.

o Add the click reagent cocktail to the protein/azide mixture. The final volume of organic
solvent (from reagent stocks) should ideally not exceed 10% of the total reaction volume.

Incubation:
o Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
Purification:

o Remove excess, unreacted Biotin-PEG4-Azide and copper catalyst using a desalting
column equilibrated with a suitable buffer (e.g., PBS). Follow the manufacturer's
instructions for the column.

Confirmation:

o Confirm successful biotinylation via a HABA assay (Protocol 3.3) or by Western blot
analysis using Streptavidin-HRP (Protocol 3.4).
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).

Protocol 2: Protein Biotinylation via Strain-Promoted
Azide-Alkyne Cycloaddition (SPAAC)

This copper-free protocol is ideal for live-cell labeling or applications where copper toxicity is a

concern. It utilizes a protein modified with a strained alkyne, such as DBCO.

Materials:

o DBCO-modified protein (1-5 mg/mL in PBS, pH 7.4)

o Biotin-PEG4-Azide

e Anhydrous DMSO
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e Desalting column

Procedure:

Prepare Reagent Stock:

o Dissolve Biotin-PEG4-Azide in anhydrous DMSO to a concentration of 10 mM.

Reaction Setup:

o In a microcentrifuge tube, combine the DBCO-modified protein with a 5-20 fold molar
excess of the Biotin-PEG4-Azide stock solution.

Incubation:

o Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with
gentle shaking. Reaction times can be optimized depending on the specific DBCO group
and protein concentration.

Purification:

o Remove the excess, unreacted Biotin-PEG4-Azide using a desalting column.

Confirmation:

o Confirm biotinylation using the HABA assay (Protocol 3.3) or Western blot (Protocol 3.4).
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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: Purification of Biotinylated Proteins using
Streptavidin Magnetic Beads

This protocol describes the enrichment of biotinylated proteins from a complex mixture.

Materials:

Biotinylated protein sample (e.g., from Protocol 3.1 or 3.2)

Streptavidin-coated magnetic beads

Magnetic separation rack

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

Elution Buffer (e.g., 2% SDS in 50 mM Tris HCI pH 7.4, with 25 mM biotin)
Procedure:

» Bead Preparation:
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o Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired volume of
bead slurry to a new tube.

o Place the tube on the magnetic rack to pellet the beads, then discard the supernatant.

o Equilibrate the beads by adding 1 mL of Binding/Wash Buffer, resuspending, pelleting on
the magnetic rack, and discarding the supernatant. Repeat this wash step two more times.

e Binding:
o Add the biotinylated protein sample to the equilibrated beads.

o Incubate for at least 30 minutes at room temperature (or overnight at 4°C for dilute
samples) with end-over-end rotation.

e Washing:

o Pellet the beads on the magnetic rack and discard the supernatant (this is the unbound
fraction).

o Add 1 mL of Binding/Wash Buffer, resuspend the beads, pellet, and discard the
supernatant. Repeat for a total of 3-5 washes to remove non-specifically bound proteins.

e Elution:
o To elute the bound protein, add 30-100 uL of Elution Buffer to the beads.
o Incubate at 95°C for 5 minutes.

o Immediately place the tube on the magnetic rack and carefully transfer the supernatant,
which contains the eluted biotinylated protein, to a clean tube.

Protocol 4: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to
estimate the degree of biotinylation.

Materials:
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Purified biotinylated protein sample

HABA/Avidin premixed solution or kit

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Cuvettes or a 96-well clear microplate
Procedure (Microplate Format):
e Assay Preparation:
o Add 180 puL of the HABA/Avidin solution to each well of a 96-well plate.
o Designate wells for a blank (buffer only) and for your biotinylated samples.
e Measurement:
o Add 20 puL of buffer (e.g., PBS) to the blank well.

o Add 20 puL of your purified biotinylated protein sample to the sample wells. It may be
necessary to test several dilutions to ensure the reading is within the linear range of the
assay.

o Mix gently on a plate shaker for 30-60 seconds.
o Measure the absorbance of all wells at 500 nm (Asoo).
 Calculation:

o The concentration of biotin can be calculated using the change in absorbance and the
molar extinction coefficient of the HABA/Avidin complex (€ = 34,000 M—1cm™1). Refer to the
specific kit manufacturer's instructions for detailed calculation formulas to determine the
moles of biotin per mole of protein.

Protocol 5: Detection by Western Blot

Materials:
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o SDS-PAGE apparatus and reagents

e PVDF or nitrocellulose membrane

» Transfer apparatus

» Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

» Streptavidin-HRP conjugate

e Chemiluminescent substrate (ECL)

e Imaging system

Procedure:

o SDS-PAGE and Transfer:
o Separate the protein sample (e.g., cell lysate, purified fraction) by SDS-PAGE.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

» Blocking:

o Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle
agitation.

¢ Streptavidin-HRP Incubation:

o Dilute the Streptavidin-HRP conjugate in Blocking Buffer (a typical starting dilution is
1:5,000 to 1:15,000).

o Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature
with gentle agitation.

e Washing:
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o Wash the membrane three times for 5-10 minutes each with TBST to remove unbound
conjugate.

o Detection:

o Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

o Visualize the signal using a chemiluminescence imaging system. The bands correspond to
the biotinylated proteins.
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Experimental Workflow for Protein Biotinylation
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Caption: General experimental workflow using Biotin-PEG4-Azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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